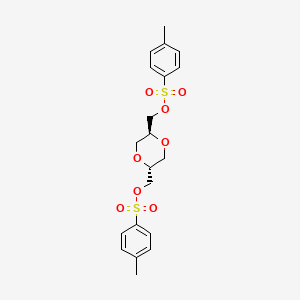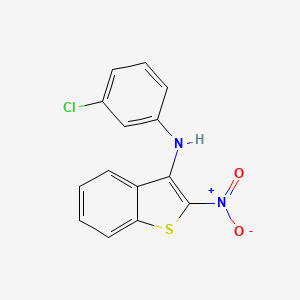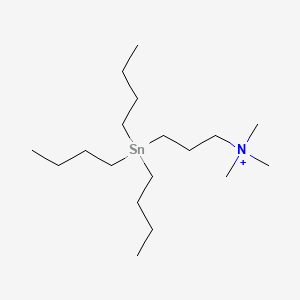
1-Propanaminium, N,N,N-trimethyl-3-(tributylstannyl)-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 294236 is a chemical compound that has garnered attention in various fields of scientific research It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry
Métodos De Preparación
The synthesis of NSC 294236 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Synthesis: The starting materials are subjected to a series of chemical reactions, including condensation and cyclization, to form the core structure of NSC 294236.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production: On an industrial scale, the production of NSC 294236 may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
NSC 294236 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: NSC 294236 can participate in substitution reactions where functional groups are replaced by other groups, often using catalysts or specific reaction conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to elevated levels. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
NSC 294236 has a wide range of scientific research applications, including:
Chemistry: It is used as
Propiedades
Número CAS |
51299-80-0 |
|---|---|
Fórmula molecular |
C18H42NSn+ |
Peso molecular |
391.2 g/mol |
Nombre IUPAC |
trimethyl(3-tributylstannylpropyl)azanium |
InChI |
InChI=1S/C6H15N.3C4H9.Sn/c1-5-6-7(2,3)4;3*1-3-4-2;/h1,5-6H2,2-4H3;3*1,3-4H2,2H3;/q+1;;;; |
Clave InChI |
IFJQAJYSPXVXGJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)CCC[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


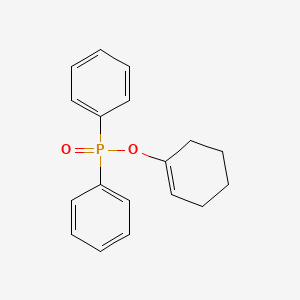
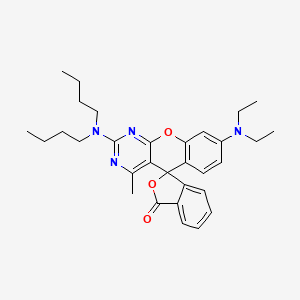
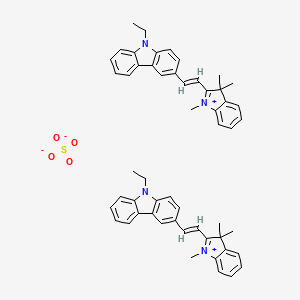
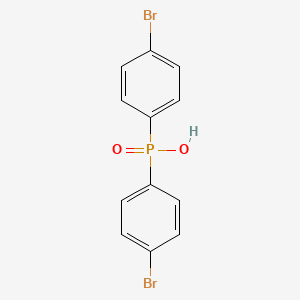

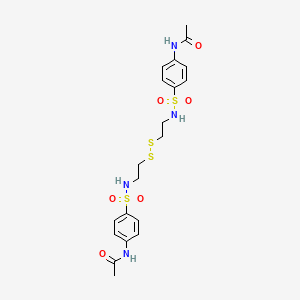

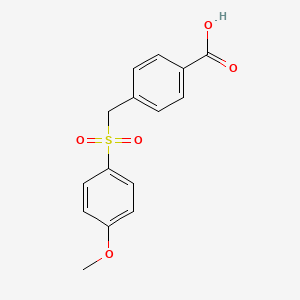
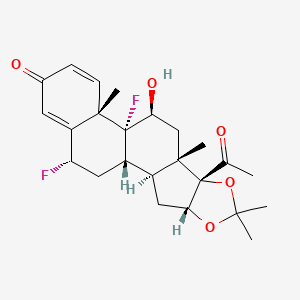
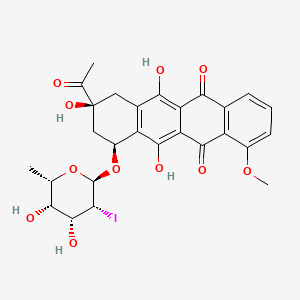
![[(3S,6S,7R,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-11-[(2S)-1-hydroxypropan-2-yl]-3,7,10-trimethyl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B12792889.png)

